(+/-)-ACETYLCARNITINE CHLORIDE

Catalog No.
S005405
CAS No.
2504-11-2
M.F
C9H18NO4.Cl
C9H18ClNO4
M. Wt
239.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-ACETYLCARNITINE CHLORIDE

CAS Number

2504-11-2

Product Name

(+/-)-ACETYLCARNITINE CHLORIDE

IUPAC Name

3-acetyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride

Molecular Formula

C9H18NO4.Cl
C9H18ClNO4

Molecular Weight

239.69 g/mol

InChI

InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H

InChI Key

JATPLOXBFFRHDN-UHFFFAOYSA-N

SMILES

CC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(R)-2-acetoxy-3-carboxy-N,N,N-trimethylpropan-1-aminium chloride

Canonical SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl

The exact mass of the compound Acetyl dl-carnitine chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+/-)-Acetylcarnitine chloride (CAS 2504-11-2) is a racemic quaternary ammonium salt and a short-chain acylcarnitine derivative widely procured as a biochemical reagent, analytical standard, and bulk acetyl donor. Unlike the enantiopure L-isomer, which is exclusively biologically active in fatty acid transport, the racemic DL-form contains equal parts of the D- and L-enantiomers. It presents as a highly water-soluble, stable crystalline powder. In industrial and academic procurement, this compound is primarily selected for applications where enantiopurity is either unnecessary—such as in bulk acetyl-CoA regenerating systems—or explicitly required to be racemic, such as in the calibration of chiral chromatographic separations and the investigation of competitive translocase inhibition [1].

Generic substitution between (+/-)-acetylcarnitine chloride and its enantiopure counterpart, L-acetylcarnitine chloride, leads to catastrophic failures in both biological assays and analytical workflows. In live mitochondrial respiration models, substituting the L-isomer with the DL-racemate reverses the metabolic phenotype; the D-isomer competitively inhibits the acylcarnitine translocase system, resulting in marked suppression of oxygen consumption rather than the stimulation observed with the pure L-form [1]. Conversely, substituting the racemate with the L-isomer in chiral chromatography calibration eliminates the D-enantiomer peak, making it impossible to validate enantiomeric resolution. Furthermore, utilizing the highly purified L-isomer in cell-free acetyl-CoA regenerating systems unnecessarily inflates formulation costs, as the stereospecific enzymes (e.g., carnitine acetyltransferase) selectively utilize the L-fraction from the economical racemate without interference from the D-isomer[2].

Mitochondrial Respiration and Translocase Inhibition

In isolated mitochondrial respiration assays, the stereochemistry of the acetylcarnitine substrate dictates the metabolic response. Studies demonstrate that the application of 15 mM L-acetylcarnitine stimulates mitochondrial oxygen consumption by approximately 25%. In stark contrast, the application of 15 mM racemic (+/-)-acetylcarnitine markedly inhibits mitochondrial respiration, driven by the competitive inhibitory effect of the D-isomer on the mitochondrial acylcarnitine translocase system [1].

Evidence DimensionEffect on mitochondrial oxygen consumption
Target Compound Data(+/-)-Acetylcarnitine chloride (15 mM) markedly inhibits respiration
Comparator Or BaselineL-Acetylcarnitine chloride (15 mM) stimulates respiration by ~25%
Quantified DifferenceComplete reversal of metabolic effect (stimulation vs. marked inhibition)
ConditionsIsolated mitochondrial respiration assay

Buyers must strictly avoid the racemic compound for metabolic stimulation studies, but should specifically procure it when a competitive inhibitor of the acylcarnitine translocase is required.

Efficacy as a Bulk Acetyl Donor in Enzymatic Regenerating Systems

(+/-)-Acetylcarnitine chloride is highly effective as a bulk acetyl donor in cell-free biochemical assays. In standard arylamine N-acetyltransferase (NAT1) activity assays, an acetyl-CoA regenerating system utilizes (+/-)-acetylcarnitine at a concentration of 5.4 mg/mL coupled with carnitine acetyltransferase (1 U/mL) to continuously regenerate acetyl-CoA [1]. Because the transferase enzyme selectively processes the L-enantiomer while the D-enantiomer remains an inert bystander, the racemate performs the required biochemical function without the cost premium associated with enantiopure L-acetylcarnitine.

Evidence DimensionSuitability in acetyl-CoA regeneration
Target Compound Data(+/-)-Acetylcarnitine chloride functions effectively at 5.4 mg/mL as an acetyl donor
Comparator Or BaselineL-Acetylcarnitine chloride (Enantiopure standard)
Quantified DifferenceEquivalent enzymatic turnover of the L-fraction at a significantly lower bulk precursor cost
ConditionsCell-free NAT1 enzyme assay buffer (pH 7.5) with carnitine acetyltransferase

Procuring the racemic form for cell-free regenerating systems allows laboratories to maintain continuous enzymatic turnover while optimizing reagent budgets.

Baseline Calibration for Chiral Chromatographic Resolution

In analytical quality control, validating the enantiopurity of commercial L-carnitine and L-acetylcarnitine products requires a racemic baseline. (+/-)-Acetylcarnitine chloride provides the necessary 1:1 stoichiometric ratio of D- and L-enantiomers to establish baseline resolution and retention time markers in chiral HPLC and LC-MS/MS workflows (m/z 204.12 precursor) [1]. Pure L-acetylcarnitine cannot be used to verify column resolution capabilities because it lacks the secondary D-isomer peak required to calculate the resolution factor (Rs).

Evidence DimensionChiral resolution calibration capability
Target Compound Data(+/-)-Acetylcarnitine chloride yields two distinct enantiomeric peaks for Rs calculation
Comparator Or BaselineL-Acetylcarnitine chloride yields a single peak
Quantified Difference100% difference in utility for establishing chiral resolution factors
ConditionsChiral HPLC / LC-MS/MS method validation

Analytical laboratories must procure the racemic standard to legally and scientifically validate the stereochemical purity of downstream L-acetylcarnitine products.

Acetyl-CoA Regenerating Buffers for Biocatalysis

Due to its high water solubility and the stereoselectivity of carnitine acetyltransferase, (+/-)-acetylcarnitine chloride is the logical, cost-effective bulk acetyl donor for continuous acetyl-CoA regenerating systems in cell-free assays, such as those measuring N-acetyltransferase (NAT) activity [1].

Chiral Chromatography Method Validation

As a perfect 1:1 racemic mixture, this compound is essential for analytical laboratories developing and validating chiral HPLC or LC-MS methods. It serves as the definitive reference standard to calculate resolution factors (Rs) and ensure the absence of the D-enantiomer in commercial L-acetylcarnitine formulations [2].

Competitive Inhibition of Acylcarnitine Translocase

Because the D-isomer within the racemate acts as an inhibitor, (+/-)-acetylcarnitine chloride is specifically utilized in isolated mitochondrial studies where researchers intend to competitively block the acylcarnitine translocase system and suppress lipid-driven mitochondrial respiration[3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

239.0924357 g/mol

Monoisotopic Mass

239.0924357 g/mol

Heavy Atom Count

15

UNII

2WQN168TM5

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 54 of 56 companies with hazard statement code(s):;
H315 (98.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2504-11-2
5080-50-2

Dates

Last modified: 09-12-2023

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